1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid
Overview
Description
1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water and make it suitable for use in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid typically involves several key steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 2-hydroxy-6-sulfo-1-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions. This coupling reaction forms the azo bond, resulting in the formation of the desired azo dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is usually purified through crystallization or filtration to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can break the -N=N- bond, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of corresponding aromatic amines.
Substitution: Introduction of additional functional groups such as nitro or sulfonic acid groups.
Scientific Research Applications
1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability in aqueous solutions.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and water solubility.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:
Azo-Hydrazone Tautomerism: The compound can exist in equilibrium between its azo form and hydrazone form, depending on the pH and other environmental factors.
Interaction with Proteins: In biological systems, the compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 2,7-Dihydroxynaphthalene
Uniqueness
1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid stands out due to its multiple sulfonic acid groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly suitable for applications requiring water solubility and stability, such as in textile dyes and biological stains.
Properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O11S3/c23-16-6-1-10-7-12(34(25,26)27)2-4-14(10)18(16)21-22-19-15-5-3-13(35(28,29)30)8-11(15)9-17(20(19)24)36(31,32)33/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSTXKTXCOJDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)C=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954541 | |
Record name | 3-Hydroxy-4-[2-(2-oxo-6-sulfonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32884-46-1 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-[2-(2-oxo-6-sulfonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid [Metallochromic Indicator for Calcium] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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